N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine
Overview
Description
Scientific Research Applications
Biological Activity and Chemical Synthesis : Bromophenol derivatives with a cyclopropyl moiety, including compounds structurally related to N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine, have been synthesized and evaluated for biological activity. These derivatives have shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).
Synthetic Methods : Advances in synthetic methods for cyclopropyl compounds, which are related to N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine, have been reported. These methods include the synthesis of cyclopropylideneacetates, which are versatile building blocks in organic synthesis (Limbach et al., 2004). Additionally, studies have focused on the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds for their potential biological activities (Tian et al., 2009).
Potential in Medicinal Chemistry : Research into cyclopropylamine derivatives, including N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine, indicates potential applications in medicinal chemistry. These compounds can be used in Monoamine Oxidase (MAO) and Cyt P450 enzymes mechanistic studies, contributing to the development of new pharmaceuticals (Kuttab & Mabic, 2002).
Serotonin Receptor Agonists : Derivatives of cyclopropylamine, such as trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, have been studied as potent agonists for the 5-HT2 receptor family, which is significant in neuropharmacology (Pigott et al., 2012).
Palladium-Catalyzed Synthesis : The synthesis of N-arylcyclopropylamines through palladium-catalyzed C–N bond formation showcases the chemical versatility and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Cui & Loeppky, 2001).
properties
IUPAC Name |
N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQCFWJLOGUGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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